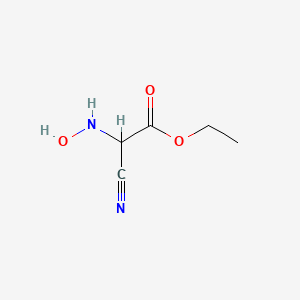

Ethyl 2-cyano-2-(hydroxyamino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-2-(hydroxyamino)acetate, also known as ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate, is a chemical compound with the molecular formula C₅H₆N₂O₃ and a molar mass of 142.11 g/mol . This compound is commonly used as an additive in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency .

Vorbereitungsmethoden

Ethyl 2-cyano-2-(hydroxyamino)acetate is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction is carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester, and the product can be obtained in high yield when buffered with phosphoric acid . The compound can be purified by recrystallization from ethanol or ethyl acetate .

Analyse Chemischer Reaktionen

Ethyl 2-cyano-2-(hydroxyamino)acetate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), which are commonly used in peptide synthesis.

Coupling Reactions: The compound is widely used as a coupling additive in peptide synthesis, where it reacts with carbodiimides to form amide bonds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-2-(hydroxyamino)acetate has several scientific research applications:

Peptide Synthesis: It is extensively used as an additive in peptide synthesis to suppress racemization and enhance coupling efficiency.

Pharmaceutical Industry: The compound is used in the synthesis of various pharmaceutical compounds, including amides and peptides.

Biological Research: It is used in biological research to study peptide interactions and protein synthesis.

Wirkmechanismus

The primary mechanism of action of ethyl 2-cyano-2-(hydroxyamino)acetate involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides in peptide synthesis . The compound’s pronounced acidity (pKa 4.60) allows it to suppress base-catalyzed side reactions, particularly racemization . In solution, it exists predominantly as a tautomeric nitrosoisomer in anionic form .

Vergleich Mit ähnlichen Verbindungen

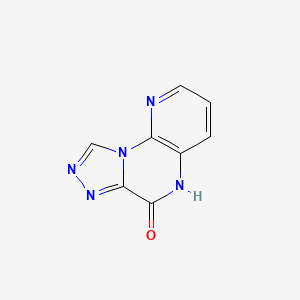

Ethyl 2-cyano-2-(hydroxyamino)acetate is often compared with other peptide synthesis additives such as:

1-Hydroxybenzotriazole (HOBt): While HOBt is widely used, it is explosive and poses safety risks.

1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt, HOAt is also explosive.

Conclusion

This compound is a valuable compound in peptide synthesis due to its ability to suppress racemization and enhance coupling efficiency. Its safer profile compared to other additives like HOBt and HOAt makes it a preferred choice in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-(hydroxyamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWXPPNRXSNHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)

![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)